molecular formula C9H8O5S B12727140 5-endo-Carboxyendothall thioanhydride CAS No. 127311-91-5

5-endo-Carboxyendothall thioanhydride

Cat. No.: B12727140
CAS No.: 127311-91-5
M. Wt: 228.22 g/mol
InChI Key: SXHLASGTMNLZBL-UKFBFLRUSA-N
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Description

5-endo-Carboxyendothall thioanhydride is a chemical compound with the molecular formula C9H8O5S. It contains 23 atoms: 8 hydrogen atoms, 9 carbon atoms, 5 oxygen atoms, and 1 sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-endo-Carboxyendothall thioanhydride are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-endo-Carboxyendothall thioanhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioanhydride to other sulfur-containing compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

5-endo-Carboxyendothall thioanhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-endo-Carboxyendothall thioanhydride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies have shown that it has a high-affinity binding site in mouse liver cytosol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-endo-Carboxyendothall thioanhydride is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

127311-91-5

Molecular Formula

C9H8O5S

Molecular Weight

228.22 g/mol

IUPAC Name

(1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-8-carboxylic acid

InChI

InChI=1S/C9H8O5S/c10-7(11)2-1-3-4-5(6(2)14-3)9(13)15-8(4)12/h2-6H,1H2,(H,10,11)/t2-,3-,4-,5-,6+/m1/s1

InChI Key

SXHLASGTMNLZBL-UKFBFLRUSA-N

Isomeric SMILES

C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=O)C(=O)O

Canonical SMILES

C1C(C2C3C(C1O2)C(=O)SC3=O)C(=O)O

Origin of Product

United States

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